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Abstract: Adavivint (also known as Lorecivivint or SM04690) is a potent and selective small

molecule inhibitor of the canonical Wnt signaling pathway.[1][2] Its mechanism of action is

notable as it acts downstream of β-catenin, directly targeting the intranuclear kinases CLK2

(Cdc2-like Kinase 2) and DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase

1A).[3][4] This document provides a comprehensive overview of the kinase selectivity profile of

Adavivint, presenting quantitative inhibition data, detailing relevant experimental

methodologies, and visualizing the associated signaling pathways.

Quantitative Kinase Inhibition Profile of Adavivint
Adavivint has demonstrated high potency and selectivity for its primary kinase targets, CLK2

and DYRK1A, with minimal off-target effects on a broad panel of other kinases. The following

table summarizes the key quantitative data on Adavivint's inhibitory activity.
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Target Kinase IC50 (nM)
Assay
Type/Context

Reference

CLK2 5.8 Biochemical Assay [5]

DYRK1A 26.9 Biochemical Assay [5]

Wnt Signaling 19.5 (EC50)
TCF/LEF Reporter

Assay (SW480 cells)
[1][2]

Wnt Pathway 3 (EC50) In vitro [5]

Selectivity Panel Data: In a broad screening against a panel of 318 kinases, Adavivint (at a

concentration of 0.5 µM) demonstrated significant inhibition (≥90%) of only 7 kinases,

highlighting its high selectivity.[5]

Signaling Pathway of Adavivint
Adavivint modulates the canonical Wnt signaling pathway through the inhibition of CLK2 and

DYRK1A. These kinases are involved in the post-translational modification of key cellular

proteins. The inhibition of CLK2 affects the phosphorylation of serine/arginine-rich splicing

factors (SRSFs), while the inhibition of DYRK1A impacts the phosphorylation of SIRT1 and

FOXO1.[3][4] This dual-targeting mechanism ultimately leads to the modulation of Wnt-

responsive gene expression.
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Caption: Adavivint inhibits CLK2 and DYRK1A in the nucleus, modulating Wnt signaling.

Experimental Protocols for Kinase Selectivity
Profiling
The high selectivity of Adavivint was likely determined using well-established, high-throughput

kinase screening methodologies. While the specific, detailed protocols for Adavivint are

proprietary, the following sections describe the principles of common assays used for this

purpose.
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The KINOMEscan™ platform is a widely used method for profiling inhibitor selectivity. It is a

competition-based binding assay that quantifies the interaction of a test compound with a large

panel of kinases.

Methodology:

Immobilization: A proprietary, tagged version of each kinase is immobilized on a solid

support.

Competition: The test compound (Adavivint) is incubated with the immobilized kinase in the

presence of a known, tagged ligand that binds to the ATP-binding site.

Quantification: The amount of the tagged ligand that remains bound to the kinase is

measured. A lower signal for the tagged ligand indicates that the test compound has

successfully competed for binding to the kinase.

Data Analysis: Results are typically expressed as the percentage of the control (DMSO), with

lower percentages indicating stronger binding of the test compound. Dissociation constants

(Kd) can be determined from dose-response curves.
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Caption: Workflow for the KINOMEscan™ competition binding assay.

Radiometric assays are a classic and direct method for measuring kinase activity by quantifying

the transfer of a radiolabeled phosphate group from ATP to a substrate.

Methodology:

Reaction Mixture: The kinase of interest, a suitable substrate (peptide or protein), and the

test compound (Adavivint) are combined in a reaction buffer.

Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP

or [γ-³³P]ATP).

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
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Termination and Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the unreacted radiolabeled ATP. This can be achieved through methods like

precipitation followed by filtration or binding to phosphocellulose paper.

Detection: The amount of radioactivity incorporated into the substrate is measured using a

scintillation counter or phosphorimager.

Analysis: The inhibitory effect of the compound is determined by comparing the radioactivity

in the presence of the inhibitor to a control reaction (with DMSO). IC50 values are calculated

from dose-response curves.

Radiometric Kinase Assay Workflow

Prepare Reaction Mix
(Kinase, Substrate, Adavivint)

Add [γ-³²P]ATP

Incubate

Stop Reaction &
Separate Substrate

Detect Radioactivity

Calculate Inhibition (IC50)
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Caption: General workflow for a radiometric kinase inhibition assay.

This cell-based assay is used to measure the activity of the canonical Wnt signaling pathway,

which is functionally inhibited by Adavivint.

Methodology:

Cell Line: A suitable cell line (e.g., SW480 colon cancer cells) is engineered to contain a

reporter construct.[2] This construct typically consists of multiple TCF/LEF (T-cell

factor/lymphoid enhancer factor) binding sites upstream of a minimal promoter driving the

expression of a reporter gene (e.g., luciferase).

Treatment: The cells are treated with various concentrations of the test compound

(Adavivint).

Pathway Activation (Optional): The Wnt pathway can be stimulated, for example, with Wnt3a

or a GSK3β inhibitor, to ensure a robust signal.

Incubation: Cells are incubated for a sufficient period to allow for changes in reporter gene

expression.

Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g.,

luciferase) is measured using a luminometer.

Data Analysis: A decrease in the reporter signal in the presence of the compound indicates

inhibition of the Wnt pathway. EC50 values are determined from the dose-response curve.
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Caption: Logical flow of the TCF/LEF reporter assay for Wnt signaling.

Conclusion
Adavivint is a highly selective kinase inhibitor, primarily targeting CLK2 and DYRK1A. This

targeted inhibition profile allows for potent modulation of the canonical Wnt signaling pathway

with minimal off-target activity. The selectivity of Adavivint has been established through

comprehensive screening against large kinase panels, likely utilizing advanced techniques

such as competition binding assays. This high degree of selectivity is a critical attribute for its

therapeutic potential, minimizing the likelihood of off-target-related adverse effects. The data
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and methodologies presented in this guide provide a detailed technical understanding of

Adavivint's interaction with the human kinome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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